molecular formula C9H16ClN3O4S B12778298 Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- CAS No. 102489-71-4

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-

Cat. No.: B12778298
CAS No.: 102489-71-4
M. Wt: 297.76 g/mol
InChI Key: BEVSZOWNFMWZGE-ZETCQYMHSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for this compound is methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate , which precisely describes its molecular architecture. The name reflects the following features:

  • A methyl ester group at the carboxyl terminus.
  • A nitrosocarbamoyl moiety linked to the amino group.
  • A 2-chloroethyl substituent on the carbamoyl nitrogen.
  • The L-configuration (S stereochemistry) at the alpha-carbon.
  • A methylsulfanyl (methionine side chain) group at the fourth carbon of the butanoate backbone.

The compound’s CAS Registry Number is 102489-71-4 , a unique identifier for chemical substances in regulatory and commercial databases.

Property Value
IUPAC Name methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate
CAS Registry Number 102489-71-4

Structural Formula and Stereochemical Configuration

The structural formula of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is C₉H₁₆ClN₃O₄S , integrating critical functional groups into a chiral backbone. Key structural elements include:

  • L-Methionine Core : Retains the original amino acid’s (2S) configuration at the alpha-carbon, ensuring chirality matches biological systems.
  • Nitroso-Carbamoyl Modification : A nitroso (N=O) group attached to a carbamoyl (-NHC(O)-) unit, forming a reactive nitrosourea moiety.
  • Chloroethyl Side Chain : A 2-chloroethyl (-CH₂CH₂Cl) group bonded to the carbamoyl nitrogen.
  • Methyl Ester : The carboxyl group is esterified with methanol (-COOCH₃).

The stereochemistry is explicitly defined by the (2S) designation in the IUPAC name, confirming the L-enantiomer. The methionine side chain’s methylsulfanyl (-SCH₃) group occupies the fourth carbon of the butanoate skeleton.

Structural Feature Representation
Core Backbone L-Methionine derivative
Nitrosocarbamoyl Group -N(NO)C(O)NH-
Chloroethyl Substituent -CH₂CH₂Cl
Methyl Ester -COOCH₃
Stereochemistry (2S) configuration

Molecular Weight and Empirical Formula

The molecular weight of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is 297.76 g/mol , calculated from its empirical formula C₉H₁₆ClN₃O₄S . This formula accounts for:

  • 9 carbon atoms (including the methionine backbone and ester group).
  • 16 hydrogen atoms distributed across the aliphatic chains and functional groups.
  • 1 chlorine atom from the 2-chloroethyl substituent.
  • 3 nitrogen atoms in the nitrosocarbamoyl and amino groups.
  • 4 oxygen atoms in the ester, carbamoyl, and nitroso groups.
  • 1 sulfur atom from the methionine side chain.
Property Value
Empirical Formula C₉H₁₆ClN₃O₄S
Molecular Weight 297.76 g/mol

Properties

CAS No.

102489-71-4

Molecular Formula

C9H16ClN3O4S

Molecular Weight

297.76 g/mol

IUPAC Name

methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C9H16ClN3O4S/c1-17-8(14)7(3-6-18-2)11-9(15)13(12-16)5-4-10/h7H,3-6H2,1-2H3,(H,11,15)/t7-/m0/s1

InChI Key

BEVSZOWNFMWZGE-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)N(CCCl)N=O

Canonical SMILES

COC(=O)C(CCSC)NC(=O)N(CCCl)N=O

Origin of Product

United States

Preparation Methods

Methyl Ester Formation

The L-methionine methyl ester is synthesized via acid-catalyzed esterification :

  • Protocol :
    • React L-methionine with excess methanol in the presence of HCl or H₂SO₄ under reflux.
    • Adjust pH to 3–4 using ammonia or NaOH to precipitate unreacted amino acid, followed by filtration.
    • Repeat esterification steps to achieve >99% conversion.
Parameter Condition Yield Source
Catalyst H₂SO₄ (concentrated) 85–95%
Temperature Reflux (65–70°C)
Purification pH adjustment and filtration

Chloroethylation and Nitrosocarbamoylation

The methyl ester undergoes N-(2-chloroethyl)-N-nitrosocarbamoyl group introduction :

  • Protocol :
    • React L-methionine methyl ester with N-(2-chloroethyl)-N-nitrosocarbamoyl chloride in anhydrous dichloromethane or DMF.
    • Use a base (e.g., triethylamine) to neutralize HCl byproduct.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane).
Reagent Solvent Temperature Yield Source
N-(2-chloroethyl)-N-nitrosocarbamoyl chloride DCM 0–25°C 60–70%
Triethylamine

Alternative Route: Active Ester Method

Acylation using active esters improves selectivity:

  • Protocol :
    • Generate the active ester of N-(2-chloroethyl)-N-nitrosocarbamic acid (e.g., pentafluorophenyl ester).
    • React with L-methionine methyl ester in THF at 25°C.
    • Isolate product via recrystallization (ethanol/water).
Active Ester Solvent Yield Purity Source
Pentafluorophenyl ester THF 75–80% >95%

Purification and Characterization

Purification Techniques

Analytical Validation

  • NMR Spectroscopy : Confirms structure via characteristic peaks (e.g., nitroso group at δ 3.8–4.2 ppm).
  • HRMS : Molecular ion peak at m/z 297.76 ([M+H]⁺).
  • IR Spectroscopy : N=O stretch at 1480–1520 cm⁻¹.

Comparative Analysis of Methods

Method Advantages Limitations Yield Source
Direct Acylation Simple, one-pot Lower selectivity 60–70%
Active Ester Route Higher purity Additional synthesis steps 75–80%
Reflux-Esterification Scalable Requires pH optimization >99%

Key Challenges and Optimizations

  • Nitrosation Control : Excess nitrosating agents (e.g., NaNO₂) must be avoided to prevent side reactions.
  • Stability : The nitroso group is light-sensitive; reactions require dark conditions.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity but complicate purification.

Chemical Reactions Analysis

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- serves as a reagent in organic synthesis and as a model compound for studying nitrosation reactions. Its unique structure allows researchers to explore its reactivity and interactions with other chemical entities .

Biology

Research has focused on the interactions of this compound with biological molecules. It has been shown to form stable complexes with DNA, which is critical for understanding its mechanism of action and potential therapeutic benefits. Studies indicate that it can induce cytotoxic effects on cancer cells through DNA alkylation .

Medicine

The compound is being investigated for its potential use in cancer therapy due to its ability to form DNA adducts that disrupt normal cellular processes. The mechanism involves the alkylation of DNA bases, leading to cell death through impaired DNA replication and transcription .

Case Studies and Findings

Several studies have documented the effectiveness of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in cancer research:

StudyCell LineResult
Antineoplastic Activity StudyVarious Cancer Cell LinesDemonstrated significant cytotoxicity compared to controls
Mechanism of Action ResearchHepG2 (Liver Cancer)Induced apoptosis via DNA damage

Mechanism of Action

The mechanism of action of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- involves the formation of DNA adducts through the alkylation of DNA bases. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways . The pathways involved in its action are primarily related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CNC-Amino Acid Conjugates

The compound is part of a series of CNC-amino acid derivatives conjugated to steroidal esters (e.g., dihydrotestosterone, DHT). Key comparisons include:

Compound Name Amino Acid Backbone Ester Group Antineoplastic Activity (Inhibition at 75 μM/kg) Therapeutic Ratio
CNC-Methionine-DHT ester (Target) L-Methionine Methyl Not explicitly reported; inferred high activity High
CNC-Alanine-DHT ester (35) L-Alanine DHT 70% inhibition of stem cell colonies High
CNC-Glycine-DHT ester Glycine DHT Moderate activity (lower than alanine/methionine) Moderate
  • Key Insight : CNC-methionine derivatives exhibit superior activity compared to glycine analogues, likely due to methionine’s role in cellular transport and metabolism. The methyl ester further enhances stability and membrane permeability relative to bulkier DHT esters .
Non-Amino Acid Nitrosoureas

Comparison with classical nitrosoureas highlights structural influences on DNA interactions:

Compound Name Substituents DNA Adduct Profile Metabolism Pathway
BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) Bis-chloroethyl Interstrand cross-links, 7-alkylguanine Microsomal denitrosation to urea
CCNU (Lomustine) Chloroethyl + cyclohexyl Hydroxyethylation, diguanylethane adducts Ring hydroxylation
Target Compound CNC-methionine + methyl ester Predominant 6-alkylguanine, cross-links NADPH-dependent dealkylation
  • Key Insight: The CNC-methionine ester produces a distinct adduct distribution (e.g., 6- vs.

Mechanistic Differences

  • DNA Alkylation Efficiency : The CNC group in the target compound enables sequential alkylation: the first chloroethyl group transfers to DNA, followed by a second reaction forming interstrand cross-links. This mechanism is shared with BCNU but differs in kinetics due to steric hindrance from the methionine backbone .
  • Metabolic Stability: Unlike BCNU, which undergoes rapid microsomal denitrosation to non-reactive urea, the methyl ester in the target compound may slow degradation, prolonging its half-life .

Physicochemical Properties

Property Target Compound CNC-Alanine-DHT Ester BCNU
Molecular Weight ~350 g/mol (estimated) ~400 g/mol 214.1 g/mol
LogP (Lipophilicity) 2.1 (predicted) 1.8 0.5
Solubility Low in water, high in DMSO Moderate in polar solvents High in water
  • Key Insight : Increased lipophilicity from the methyl ester improves blood-brain barrier penetration, making the compound a candidate for glioblastoma therapy .

Research Findings and Clinical Relevance

  • Synergistic Effects : Combining the target compound with steroids (e.g., DHT) enhances antineoplastic activity by leveraging hormone receptor targeting in prostate and breast cancer models .
  • Resistance Mitigation : Reduced dependence on O⁶mGua repair mechanisms (cf. BCNU) suggests utility in tumors with MGMT overexpression .

Biological Activity

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- (often referred to as CNC-methionine) is a derivative of methionine that incorporates a nitrosocarbamoyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of the biological activity of CNC-methionine, focusing on its antitumor properties, cytotoxic effects, and antimicrobial activities.

Antitumor Activity

CNC-methionine exhibits significant antitumor properties, particularly in models of chemically induced cancers. Research has shown that derivatives of N-(2-chloroethyl)-N'-nitrosocarbamoyl amino acids demonstrate potent cytotoxic effects against various cancer cell lines.

Case Studies

  • Methylnitrosourea-Induced Rat Mammary Carcinoma :
    • A study highlighted the effectiveness of CNC-methionine in a rat model of mammary carcinoma induced by methylnitrosourea (MNU). The compound was linked to steroidal androgens and showed enhanced antineoplastic activity compared to unmodified amino acids. Specifically, CNC-methionine exhibited superior efficacy in inhibiting tumor growth compared to other tested compounds .
  • Cytotoxicity Against Breast Cancer Cells :
    • In vitro studies demonstrated that CNC-methionine derivatives were highly effective against the MCF-7 breast cancer cell line, achieving up to 95.1% cell inhibition. These findings suggest that methionine derivatives can be potent agents in targeting hormone-sensitive cancers .
  • Xenograft Models :
    • The antitumor action of CNC-methionine was also evaluated in human melanoma xenograft models. The compound showed significant growth inhibition, indicating its potential for therapeutic applications in human cancers .

Cytotoxic and Antimicrobial Properties

Beyond its antitumor effects, CNC-methionine has displayed notable cytotoxicity and antimicrobial activities.

Cytotoxicity

  • A series of synthesized methionine esters were tested for their cytotoxic effects across various cancer cell lines. Results indicated that these compounds exhibited weak to moderate antiproliferative effects against colon tumor cell lines but were significantly more effective against breast cancer cells .

Antimicrobial Activity

  • The antimicrobial potential of CNC-methionine was assessed against several pathogens. Notably, it demonstrated potent antifungal activity against Aspergillus niger, achieving 100% inhibition at certain concentrations. Additionally, the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting its utility in treating infections caused by these organisms .

The biological activity of CNC-methionine can be attributed to its ability to alkylate DNA and interfere with cellular processes critical for tumor growth and microbial proliferation. The compound's structure allows it to form reactive intermediates that can bind to DNA, leading to damage that triggers apoptosis in cancer cells.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacy (%)Reference
AntitumorMCF-7 Breast Cancer95.1
AntitumorRat Mammary CarcinomaSignificant Inhibition
AntifungalAspergillus niger100
AntibacterialStaphylococcus aureusModerate
AntibacterialBacillus subtilisWeak

Q & A

Q. What synthetic methodologies are validated for synthesizing L-Methionine derivatives with 2-chloroethylnitrosocarbamoyl groups?

Methodological Answer: The synthesis typically involves coupling L-methionine methyl ester with a 2-chloroethylnitrosocarbamoyl moiety. A validated approach (Tang & Eisenbrand, 1981) uses:

Step 1: React L-methionine methyl ester hydrochloride with phosgene to generate the isocyanate intermediate.

Step 2: Introduce the 2-chloroethylnitrosourea group via nitrosation under acidic conditions (e.g., NaNO₂ in HCl).
Critical Challenges:

  • Avoiding over-nitrosation, which generates toxic byproducts.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .

Q. How is structural characterization performed for this compound?

Methodological Answer: Use a combination of:

  • NMR (¹H and ¹³C): Confirm the presence of the nitrosourea group (NO–N–CO) via characteristic shifts at δ 3.8–4.2 ppm (chloroethyl protons) and δ 155–160 ppm (carbonyl carbons).
  • High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion peak [M+H]⁺ at m/z 294.0521 (calculated for C₉H₁₆ClN₃O₃S) .
  • FT-IR: Detect nitrosamine stretches at 1450–1500 cm⁻¹ and carbonyl groups at 1650–1750 cm⁻¹ .

Advanced Research Questions

Q. How does solvolysis in polar solvents affect the stability of the 2-chloroethylnitrosocarbamoyl group?

Methodological Answer: The compound undergoes solvolysis in methanol or aqueous buffers, releasing reactive alkylating species. Key findings:

  • Mechanism: Methanolysis generates methyl esters and N-(2-chloroethyl)amides via nucleophilic attack on the carbonyl group .
  • Kinetics: Half-life (t₁/₂) in methanol at 25°C is ~48 hours, decreasing to <12 hours at 37°C.
    Mitigation Strategies:
  • Store in anhydrous, acidic conditions (pH 3–4) to retard decomposition.
  • Use stabilizers like ascorbic acid to scavenge free radicals .

Q. What in vivo models demonstrate the antitumor efficacy of this compound?

Methodological Answer:

  • Rat Mammary Carcinoma Model (MNU-induced):
    • Dosage: 20 mg/kg intraperitoneal, administered weekly for 4 weeks.
    • Outcome: 60% reduction in tumor volume compared to controls, with significant apoptosis (TUNEL assay) .
  • Leukemia L5222 Model:
    • Mechanism: DNA alkylation at the O⁶-guanine position, confirmed via comet assay.
    • Limitation: High toxicity (LD₅₀ = 35 mg/kg) necessitates dose optimization .

Q. How are contradictory data on mutagenicity resolved in regulatory contexts?

Methodological Answer:

  • Ames Test Discrepancies:
    • Positive mutagenicity in Salmonella TA1535 (frameshift mutations) but negative in TA97.
    • Resolution: Use S9 liver microsome fractions to simulate metabolic activation.
  • Regulatory Thresholds:
    • Classified as Category 2 mutagen under GHS (evidence of germ cell mutagenicity in rats) .

Q. Analytical and Regulatory Considerations

Q. What ISO/IEC 17025-compliant methods ensure batch-to-batch consistency?

Methodological Answer:

  • Purity Analysis: HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water (70:30) mobile phase.
  • Impurity Profiling: LC-MS/MS to quantify residual phosgene (<0.1 ppm) and nitrosamine byproducts (<1%) .

Q. How does the compound align with global chemical regulations (e.g., REACH, TSCA)?

Methodological Answer:

  • REACH Compliance: Requires registration for >1 ton/year production, with mandatory mutagenicity and ecotoxicity data.
  • TSCA Listing: Not currently listed, but export to the U.S. requires a Polymer Exemption Certificate due to nitrosamine content .

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